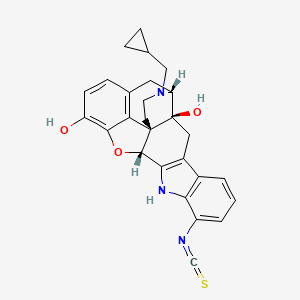

Naltrindole isothiocyanate hydrochloride

Description

Historical Context of Delta Opioid Receptor Ligand Discovery

The journey to understanding the delta opioid receptor is intertwined with the broader history of opioid research. The concept of a specific receptor for opium's effects began to take shape in the mid-20th century, but it wasn't until the 1970s that the existence of opioid receptors was definitively established. nih.govnih.gov This discovery was quickly followed by the identification of endogenous opioid peptides, the body's natural ligands for these receptors.

The initial classification of opioid receptors into mu (μ), kappa (κ), and delta (δ) types was based on their pharmacological profiles and their interactions with various opioid compounds. The delta receptor was named after the mouse vas deferens, a tissue where it is prominently expressed. The discovery of enkephalins, endogenous peptides with a high affinity for delta receptors, provided the first clues to the physiological role of this receptor subtype.

The development of selective ligands was a crucial next step in dissecting the specific functions of each receptor type. Early research relied on non-selective antagonists like naloxone. However, to truly understand the delta opioid system, highly selective antagonists were necessary. This need spurred the synthesis of compounds like naltrindole (B39905) in the late 1980s, a potent and highly selective antagonist for the delta opioid receptor. ncats.io The subsequent development of derivatives, including Naltrindole Isothiocyanate Hydrochloride, provided researchers with even more powerful tools to investigate the nuances of delta opioid receptor pharmacology.

Significance of this compound in Opioid Receptor Pharmacology Research

This compound, particularly its 5'-isothiocyanate derivative (5'-NTII), holds a significant place in opioid pharmacology due to its unique property as an irreversible antagonist of the delta opioid receptor. nih.govnih.gov This irreversibility stems from the reactive isothiocyanate group, which forms a covalent bond with the receptor, effectively and permanently blocking it. nih.gov This characteristic has made it an invaluable tool for several key areas of research:

Probing Receptor Subtypes: The use of 5'-NTII has provided compelling evidence for the existence of delta opioid receptor subtypes. nih.gov Studies have shown that 5'-NTII can selectively antagonize the effects of certain delta-selective agonists while having no effect on others. nih.gov For instance, it has been demonstrated to be a potent and selective antagonist against the effects of [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET) while not affecting the actions of [D-Pen2,D-Pen5]enkephalin (DPDPE). nih.gov This differential antagonism strongly suggests that these agonists interact with distinct subtypes of the delta opioid receptor. nih.gov

Receptor Occupancy and Function Studies: The irreversible nature of 5'-NTII binding allows researchers to study the relationship between receptor occupancy and physiological function with greater precision. By selectively and permanently inactivating a population of delta receptors, scientists can investigate the functional reserve and the consequences of receptor depletion.

Characterizing Ligand-Receptor Interactions: The covalent binding of 5'-NTII has aided in the mapping of the ligand-binding pocket of the delta opioid receptor. By identifying the amino acid residues that react with the isothiocyanate group, researchers can gain insights into the specific points of contact between the antagonist and the receptor.

The selectivity of naltrindole and its derivatives is a key aspect of their utility. The following table illustrates the binding affinity of naltrindole for the different opioid receptors, highlighting its pronounced selectivity for the delta receptor.

| Opioid Receptor Subtype | Naltrindole Binding Affinity (Ki) | Selectivity vs. Delta |

| Delta (δ) | ~0.1 nM | - |

| Mu (μ) | ~20-40 nM | ~200-400 fold |

| Kappa (κ) | ~30-60 nM | ~300-600 fold |

This table presents generalized binding affinity data for naltrindole to illustrate its selectivity. Exact values can vary depending on the specific experimental conditions.

Classification of Opioid Receptors and Ligand Selectivity Paradigms

Opioid receptors belong to the large superfamily of G protein-coupled receptors (GPCRs), which are characterized by their seven transmembrane domains. nih.govjove.com The primary classification of opioid receptors includes the mu (μ), delta (δ), and kappa (κ) receptors. nih.gov A fourth member, the nociceptin/orphanin FQ (NOP) receptor, shares structural homology but has a distinct pharmacological profile. nih.gov

These receptor types are further subdivided into subtypes, a concept that has been significantly supported by research using selective ligands like this compound. For the delta opioid receptor, the existence of at least two subtypes, δ1 and δ2, has been proposed based on pharmacological evidence. nih.gov

The principle of ligand selectivity is fundamental to understanding opioid pharmacology. It refers to the ability of a compound to bind to one specific type or subtype of receptor with a significantly higher affinity than to others. This selectivity is determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. nih.gov Minor differences in the amino acid sequences of receptor subtypes can lead to substantial differences in binding affinity for a given ligand.

The development of highly selective ligands, both agonists that activate receptors and antagonists that block them, is a major goal in pharmacology. For antagonists like this compound, high selectivity ensures that the observed effects are due to the blockade of the intended receptor target (the delta opioid receptor) and not from off-target interactions with other opioid or non-opioid receptors. This precision is essential for accurately interpreting research findings and for the potential development of therapeutic agents with fewer side effects.

Properties

Molecular Formula |

C27H25N3O3S |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-9-isothiocyanato-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C27H25N3O3S/c31-19-7-6-15-10-20-27(32)11-17-16-2-1-3-18(28-13-34)22(16)29-23(17)25-26(27,21(15)24(19)33-25)8-9-30(20)12-14-4-5-14/h1-3,6-7,14,20,25,29,31-32H,4-5,8-12H2/t20-,25+,26+,27-/m1/s1 |

InChI Key |

STOXPPZNSYPOHZ-BQRPEJFJSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Naltrindole Isothiocyanate Hydrochloride Analogs

Elucidation of Synthetic Routes for Naltrindole (B39905) and its Isothiocyanate Derivatives

The foundational synthesis of naltrindole and its derivatives typically involves the Fischer indolization of naltrexone (B1662487). nih.govacs.org This reaction condenses naltrexone with an appropriately substituted phenylhydrazine (B124118) under acidic conditions, forming the characteristic indole (B1671886) ring fused to the morphinan (B1239233) structure. umich.eduumich.edu This method is central to creating analogs with diverse functionalities.

The synthesis of regioisomeric isothiocyanate derivatives of naltrindole allows for the strategic placement of an electrophilic isothiocyanate (-NCS) group on the indole ring. This group can act as a reactive probe, potentially forming covalent bonds with nucleophilic residues on the delta-opioid receptor. The synthesis of these derivatives has been instrumental in exploring receptor subtypes. nih.gov

The general approach involves using phenylhydrazines substituted with the isothiocyanate group at the desired position (4', 5', 6', or 7') in the Fischer indolization reaction with naltrexone. The placement of this reactive group has been shown to be critical for the resulting compound's selectivity and pharmacological activity. For instance, the 5'-isothiocyanate derivative (5'-NTI) has been identified as a particularly potent and selective antagonist. nih.govacs.org Studies have demonstrated that these regioisomers exhibit different potencies and selectivities, providing evidence for the existence of delta-opioid receptor subtypes. nih.gov

Derivatization of the naltrindole scaffold, particularly on the indolic benzene (B151609) ring, is a key strategy for developing new ligands with altered properties. The Fischer indolization of naltrexone with various substituted phenylhydrazines is the primary method to achieve this. nih.gov By selecting a phenylhydrazine with a substituent at a specific position, chemists can introduce a wide range of functional groups, such as phenyl, phenoxy, or benzyloxy groups, onto the 4'-, 5'-, 6'-, or 7'-positions of the naltrindole molecule. nih.govacs.org

Structure-activity relationship studies have revealed that the position of substitution significantly impacts receptor affinity and selectivity. Bulky substituents are generally better tolerated at the 7'-position than at the 4'-, 5'-, or 6'-positions. nih.govacs.org For example, a 7'-phenoxy substituted naltrindole analog was found to have δ receptor affinity and antagonist potency comparable to the parent compound, naltrindole. nih.govacs.org Conversely, substitution at the 5'-position with an isothiocyanate group has been shown to produce a highly selective, nonequilibrium antagonist. acs.org

Development of Modified Naltrindole Scaffolds for Novel Ligands

Building upon the core naltrindole structure, researchers have engineered novel ligands with specific pharmacological functions, including irreversible antagonists, inverse agonists, and fluorescent probes. These modified scaffolds provide sophisticated tools for studying opioid receptor pharmacology.

Irreversible antagonists are designed to bind covalently to their target receptor, providing a means to permanently block its function. The naltrindole scaffold has been adapted for this purpose, most notably through the introduction of an isothiocyanate group. Naltrindole-5'-isothiocyanate (5'-NTI) is a well-characterized example of such a compound. acs.orgnih.gov Its synthesis relies on the Fischer indole reaction using a 5-isothiocyanato-phenylhydrazine. The electrophilic isothiocyanate moiety is positioned to react with a nucleophilic residue within the delta-opioid receptor binding pocket, leading to an irreversible, non-competitive antagonism. nih.gov The development of such compounds has been crucial for investigating the biological consequences of long-term receptor blockade. nih.gov

While naltrindole itself is a neutral antagonist, meaning it blocks agonists without affecting the receptor's basal activity, modifications to its structure can convert it into an inverse agonist. proquest.com Inverse agonists bind to the inactive state of a receptor and can reduce its constitutive, or baseline, activity. proquest.comnih.gov

A key synthetic strategy for creating naltrindole-based inverse agonists involves modifying the N-substituent at position 17 of the morphinan skeleton. For example, replacing the cyclopropylmethyl group of naltrindole with certain sulfonamide moieties can produce potent inverse agonists. proquest.comnih.gov The synthesis of these derivatives starts with a key intermediate, N-demethylnaltrindole, which is then subjected to sulfonylation with various sulfonyl chlorides. nih.gov This approach has yielded compounds like cyclopropylsulfonamide derivative 9f (SYK-839), identified as a potent, full inverse agonist for the delta-opioid receptor. proquest.com

| Compound ID | N-Substituent | Functional Activity |

| Naltrindole | Cyclopropylmethyl | Neutral Antagonist |

| SYK-839 (9f) | Cyclopropylsulfonamide | Full Inverse Agonist |

| SYK-901 (9e) | Phenethylsulfonamide | Full Agonist |

This table illustrates how modifications to the N-substituent of the naltrindole scaffold can dramatically alter the functional activity of the resulting ligand, yielding compounds ranging from inverse agonists to full agonists. proquest.com

To visualize and study opioid receptors in living cells, fluorescent probes based on the naltrindole scaffold have been synthesized. nih.govacs.org These probes consist of the naltrindole molecule (the pharmacophore) tethered to a fluorescent dye (a fluorophore) via a linker chain. nih.gov

The synthesis involves preparing a naltrindole derivative with a suitable functional group for attaching the linker. For instance, 7'-nitro-naltrindole can be synthesized from naltrexone via Fischer indolization. The nitro group can then be reduced to an amine, which serves as an attachment point for a linker, often a polyethylene (B3416737) glycol (PEG) or peptide chain. Finally, a fluorescent dye, such as Cy3 or Cy5, is coupled to the other end of the linker. nih.gov These probes, which retain high affinity and selectivity for the delta-opioid receptor, have been successfully used in advanced microscopy techniques to study receptor localization, movement, and dimerization on the cell surface. nih.govacs.orgnih.gov

| Probe Component | Function | Example |

| Pharmacophore | Binds to the target receptor | Naltrindole (NTI) |

| Linker | Spatially separates pharmacophore and fluorophore | Tetraglycine |

| Fluorophore | Emits light for detection | Cy3 or Cy5 |

This table breaks down the essential components of a naltrindole-based fluorescent probe. nih.gov

Exploration of N-Substituents and their Impact on Functional Activity

The functional activity of naltrindole (NTI) derivatives at the δ-opioid receptor (DOR) can be significantly modulated by the nature of the substituent on the nitrogen atom. Research into N-alkyl and N-acyl naltrindole derivatives has revealed a wide spectrum of activities, ranging from full inverse agonists to full agonists. nih.govnih.gov This highlights the critical role the N-substituent plays in determining how the ligand interacts with the receptor and influences its conformational state. nih.gov

A systematic exploration of sulfonamide-type NTI derivatives has been conducted to further investigate these structure-activity relationships. nih.govnih.gov In this approach, the key intermediate for synthesis is derived from naltrexone hydrochloride. The process involves a Fischer indolization reaction with phenylhydrazine hydrochloride to produce NTI, which is then further modified. nih.gov By introducing a sulfonamide moiety, researchers can position side chains and a sulfonyl (S=O) group in spatially distinct locations compared to traditional alkylamine and amide moieties, offering new ways to probe the receptor binding pocket. nih.govnih.gov

The results of these studies demonstrate that the N-substituent is a key determinant of functional activity. The binding of different N-substituted structures is thought to selectively alter the conformation of the DOR, leading to agonism, inverse agonism, or neutral antagonism. nih.gov For instance, derivatives with a cyclopropyl (B3062369) group attached via either a carbonyl (C=O) or sulfonyl (S=O) functionality act as inverse agonists. In contrast, an N-phenethylsulfonamide derivative displays full DOR agonist activity. nih.gov This is noteworthy because, in morphine derivatives, larger N-substituents typically confer antagonist activity, yet the N-phenethyl group, a larger substituent, results in agonism in this naltrindole series. nih.gov

These findings underscore the nuanced and powerful influence of the N-substituent on the pharmacological profile of naltrindole analogs.

Table 1: Impact of N-Substituents on the Functional Activity of Naltrindole Derivatives at the δ-Opioid Receptor

| Compound | N-Substituent | Functional Activity | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|---|

| 9d | Benzylsulfonamide | Agonist | - | - |

| 9e (SYK-901) | Phenethylsulfonamide | Full Agonist | Moderate Potency | - |

| 9f (SYK-839) | Cyclopropylsulfonamide | Potent Full Inverse Agonist | 0.969 nM (Comparable) | -91.2% (Comparable) |

| - | Cyclopropylmethyl | Neutral Antagonist | - | - |

Data sourced from a study on sulfonamide-type NTI derivatives. nih.gov

Radiosynthesis and Radiolabeling Approaches for Naltrindole Isothiocyanate Analogs

Radiolabeled analogs of naltrindole are crucial tools for in vivo imaging studies, particularly for positron emission tomography (PET), which allows for the quantitative analysis of receptor distribution and density in living organisms. umich.edumoravek.com The most widely used DOR PET ligand to date is N1'-([¹¹C]methyl)naltrindole ([¹¹C]MeNTI), a potent and highly selective DOR antagonist. umich.eduumich.edu

The development of efficient radiosynthesis methods is essential, especially for isotopes with short half-lives like carbon-11 (B1219553) (t½ ≈ 20.4 min). nih.gov Early syntheses of [¹¹C]MeNTI involved the ¹¹C-methylation of a 3-O-benzyl-naltrindole precursor, followed by the removal of the benzyl (B1604629) protecting group via hydrogenation. umich.eduiaea.org While effective, this hydrogenation step presents challenges for the rapid and automated production required for clinical settings. umich.eduumich.edunih.gov

To overcome these limitations, updated and more automation-friendly methods have been developed. umich.eduumich.edu A significant advancement involves the use of a methoxymethyl acetal (B89532) (MOM) protecting group for the phenol (B47542) moiety of the naltrindole precursor. umich.eduresearchgate.net This MOM group can be easily and rapidly removed under acidic conditions (e.g., with HCl), a process more amenable to modern automated radiochemistry synthesis modules. umich.eduumich.edu

The radiosynthesis process using the MOM-protected precursor involves several key steps. First, [¹¹C]CO₂ produced by a cyclotron is converted into a reactive methylating agent, such as [¹¹C]methyl triflate ([¹¹C]CH₃OTf). umich.edu This agent is then used to alkylate the indole nitrogen of the MOM-protected NTI precursor in the presence of a base. umich.eduresearchgate.net Following the methylation, the MOM protecting group is cleaved, and the final product, [¹¹C]MeNTI, is purified via high-performance liquid chromatography (HPLC). umich.edu This updated, fully automated method significantly improves the reliability and yield of [¹¹C]MeNTI for clinical and preclinical research. umich.edunih.gov

Table 2: Comparison of Radiosynthesis Methods for [¹¹C]MeNTI

| Method | Precursor Protecting Group | Deprotection Method | Synthesis Time | Radiochemical Yield (RCY) | Molar Activity |

|---|---|---|---|---|---|

| Original Method | Benzyl | Hydrogenolysis (H₂, 10% Pd-C) | 24 min | 6% | ~76 GBq/µmol (2050 mCi/µmol) |

| Updated Method | Methoxymethyl (MOM) | Acid Hydrolysis (HCl) | 45 min | ~70% (unpurified); final product 49 ± 8 mCi | 3926 ± 326 Ci/mmol |

Data compiled from various radiosynthesis studies. umich.eduumich.eduiaea.orgnih.gov

Delta Opioid Receptor Binding and Selectivity Profiles of Naltrindole Isothiocyanate Hydrochloride

Ligand Binding Characteristics and Affinities at Delta Opioid Receptors

In vitro binding studies are crucial for characterizing the interaction of a ligand with its receptor. In the case of naltrindole (B39905) isothiocyanate, these studies have been instrumental in determining its affinity and selectivity for the delta-opioid receptor. These experiments typically involve the use of radiolabeled ligands that are known to bind to the receptor of interest. By measuring the displacement of these radioligands by naltrindole isothiocyanate, researchers can calculate its binding affinity, often expressed as the inhibition constant (Ki).

Studies have utilized various radiolabeled ligands to probe the binding of naltrindole isothiocyanate to delta-opioid receptors. For instance, the effect of naltrindole isothiocyanate derivatives on the binding of [3H]DSLET and [3H]DPDPE to guinea pig brain membranes has been examined to differentiate between binding sites. nih.gov The 5'-isothiocyanate derivative, in particular, has been shown to be a potent and selective antagonist. nih.gov

Research has also investigated the binding characteristics of naltrindole isothiocyanate in mouse brain striatal slices. nih.gov These studies revealed that naltrindole-5'-isothiocyanate (5'-NTII) can differentially affect the binding of [3H]DSLET without altering the binding of [3H]DPDPE. nih.gov Saturation binding experiments indicated that 5'-NTII treatment inhibited [3H]DSLET binding by reducing the affinity of the receptor for the radioligand, rather than decreasing the total number of binding sites. nih.gov This suggests a non-competitive or allosteric mechanism of action. nih.gov

Table 1: In Vitro Binding Data for Naltrindole Isothiocyanate Derivatives

| Compound | Radioligand | Preparation | Effect |

|---|---|---|---|

| Naltrindole 5'-isothiocyanate | [3H]DSLET | Guinea pig brain membranes | Differentiates binding sites |

| Naltrindole 5'-isothiocyanate | [3H]DPDPE | Guinea pig brain membranes | Differentiates binding sites |

| Naltrindole 5'-isothiocyanate | [3H]DSLET | Mouse brain striatal slices | Decreased binding affinity |

| Naltrindole 5'-isothiocyanate | [3H]DPDPE | Mouse brain striatal slices | No change in binding |

A key aspect of a selective ligand is its ability to bind with high affinity to its target receptor while showing significantly lower affinity for other related receptors. The selectivity of naltrindole isothiocyanate for the delta-opioid receptor over the mu- and kappa-opioid receptors has been a subject of investigation.

Analogues of naltrindole have been synthesized and evaluated for their binding affinities at delta, mu, and kappa opioid receptors in rat or guinea pig brain membranes. nih.gov Generally, these compounds have displayed selectivity for the delta receptor. nih.gov For example, a 7'-phenoxy analogue of naltrindole demonstrated over 40-fold greater selectivity for the delta receptor compared to both mu and kappa receptors. nih.gov

Studies involving naltrindole-5'-isothiocyanate (5'-NTII) have further confirmed its high selectivity for the delta-opioid receptor. nih.gov When administered into the nucleus accumbens of rats, 5'-NTII was found to be selective for the delta receptor, while the nonselective opioid receptor antagonist β-chlornaltrexamine (β-CNA) inhibited mu-opioid receptor binding to a greater extent than delta-opioid receptor binding. nih.gov

Table 2: Opioid Receptor Selectivity of Naltrindole Analogues

| Compound | Receptor Selectivity Profile | Reference |

|---|---|---|

| Naltrindole Analogues | Displayed delta selectivity over mu and kappa receptors. | nih.gov |

| 7'-phenoxy naltrindole | >40-fold delta over mu and delta over kappa binding selectivity. | nih.gov |

| Naltrindole-5'-isothiocyanate | Highly selective for the delta opioid receptor. | nih.gov |

Investigation of Delta Opioid Receptor Subtype Selectivity (δ1 vs. δ2)

The potential existence of subtypes of the delta-opioid receptor (δ1 and δ2) has been a significant area of research, and naltrindole isothiocyanate has been a key pharmacological tool in these investigations.

The hypothesis of delta-opioid receptor subtypes arose from pharmacological studies demonstrating that certain ligands could differentially affect the actions of various delta-opioid agonists. Naltrindole isothiocyanate has been instrumental in providing evidence for these subtypes. nih.gov

Specifically, naltrindole-5'-isothiocyanate (5'-NTII) has been shown to act as an irreversible antagonist that appears to selectively inhibit the effects of a subset of delta-opioid agonists, often referred to as putative delta-2 agonists. nih.govnih.gov For instance, 5'-NTII was found to antagonize the antinociceptive effects induced by DSLET (a putative δ2 agonist) without affecting the antinociception produced by DPDPE (a putative δ1 agonist). nih.govnih.gov This differential antagonism strongly supports the existence of at least two subtypes of the delta-opioid receptor. nih.govnih.gov

Further studies with regioisomeric isothiocyanate derivatives of naltrindole, where the isothiocyanate group was attached to different positions of the naltrindole molecule, also provided evidence for delta receptor subtypes. nih.gov The 5'-isothiocyanate derivative was the most potent and selective antagonist in vivo, significantly increasing the dose of DSLET required to produce an antinociceptive effect, while having no impact on the effect of DPDPE. nih.gov

Despite the compelling pharmacological evidence for delta-opioid receptor subtypes, confirming their existence biochemically through in vitro receptor binding assays has proven challenging. nih.gov While some studies have shown that naltrindole isothiocyanate can differentially affect the binding of radiolabeled delta agonists, the results have not always been straightforward. nih.govnih.gov

Furthermore, the mechanism by which 5'-NTII exerts its differential effects in binding assays is not fully understood. Saturation binding studies have suggested that it may not act by alkylating the receptor recognition site directly, but rather by binding to another part of the membrane and inducing a conformational change in the receptor. nih.gov These complexities highlight the challenges in definitively differentiating delta-opioid receptor subtypes in vitro.

Receptor Alkylation and Nonequilibrium Antagonism by Naltrindole Isothiocyanate

The defining characteristic of naltrindole isothiocyanate is its ability to act as a nonequilibrium antagonist. nih.govacs.org This is due to the presence of the chemically reactive isothiocyanate (-N=C=S) group. This group can form a covalent bond with nucleophilic residues, such as the amine or sulfhydryl groups of amino acids, within the binding pocket of the delta-opioid receptor.

This process, known as alkylation, results in a long-lasting, essentially irreversible blockade of the receptor. nih.gov Once naltrindole isothiocyanate has bound and alkylated the receptor, the receptor is no longer available to be activated by agonist ligands. This irreversible nature makes it a powerful tool for studying the physiological roles of delta-opioid receptors, as it allows for a sustained and selective inactivation of this receptor population.

The nonequilibrium nature of its antagonism has been demonstrated in various experimental settings. For instance, pretreatment with naltrindole-5'-isothiocyanate has been shown to produce a long-lasting blockade of the effects of delta-opioid agonists. nih.gov This persistent antagonism is consistent with the formation of a covalent bond with the receptor.

Evaluation of Irreversible Receptor Interaction Mechanisms

Naltrindole isothiocyanate hydrochloride, particularly its 5'-isothiocyanate isomer (5'-NTII), is recognized as a nonequilibrium antagonist of the delta-opioid receptor (DOR). This characteristic stems from the reactive isothiocyanate (-N=C=S) group, which is capable of forming a covalent bond with nucleophilic residues, such as the amine group of a lysine (B10760008) residue, within the receptor's binding pocket. This process, known as alkylation, results in a durable and essentially irreversible inactivation of the receptor.

The irreversible nature of this interaction has been a key focus of research, as it provides a powerful tool for studying the physiological roles of DORs. By permanently blocking a population of these receptors, researchers can investigate the long-term consequences of DOR antagonism. Studies have demonstrated that 5'-NTII selectively alkylates DORs, leading to a wash-resistant inhibition of agonist binding. nih.govnih.gov This covalent binding distinguishes it from competitive antagonists, which bind reversibly and can be displaced by increasing concentrations of an agonist.

Research into the regioisomeric isothiocyanate derivatives of naltrindole has further elucidated the importance of the position of the electrophilic isothiocyanate group for its interaction with DOR subtypes. nih.gov The 5'-position has been identified as yielding a potent and selective antagonist, suggesting that the spatial orientation of the reactive group is critical for effective covalent bonding within the specific microenvironment of the DOR binding site. nih.gov This targeted and irreversible mechanism of action makes this compound a valuable probe for dissecting the complexities of the delta-opioid system.

Impact on Agonist Affinity versus Receptor Density

The interaction of this compound with delta-opioid receptors presents a nuanced mechanism that appears to prioritize the alteration of agonist affinity over a reduction in the total number of available receptors. This is a critical distinction in understanding its function as an irreversible antagonist.

A key study investigating the effects of 5'-NTII on the binding of different delta-selective radiolabeled agonists in mouse striatal slices provided significant insights into this mechanism. nih.gov The research revealed that in vitro treatment with 5'-NTII differentially affected the binding of the delta-agonist [³H][D-Ser2,Leu5,Thr6]enkephalin (DSLET), while the binding of [³H][D-Pen2,D-Pen5]enkephalin (DPDPE) remained unchanged. nih.gov

Saturation binding analysis following treatment with 5'-NTII demonstrated a significant decrease in the binding affinity of [³H]DSLET for the delta-opioid receptor. This was evidenced by a nearly three-fold increase in the dissociation constant (Kd), which shifted from a control value of 1.43 ± 0.11 nM to 4.21 ± 0.45 nM after exposure to the antagonist. nih.gov A higher Kd value signifies lower binding affinity.

Conversely, the total number of binding sites (Bmax) for [³H]DSLET was not significantly altered. The Bmax value for the control group was 110.3 ± 5.2 fmol/mg protein, while the 5'-NTII-treated group showed a Bmax of 106.7 ± 8.1 fmol/mg protein. nih.gov This finding suggests that the irreversible antagonism of 5'-NTII, at least in the context of [³H]DSLET binding, does not primarily operate by reducing the density of available receptors on the cell membrane. Instead, it appears to induce a conformational change in the receptor that impairs its ability to bind the agonist with high affinity. nih.gov This mechanism, where affinity is modulated rather than receptor number, is a defining characteristic of its irreversible antagonistic action at certain delta-opioid receptor populations.

| Treatment Group | Dissociation Constant (Kd) (nM) | Maximal Binding Capacity (Bmax) (fmol/mg protein) |

|---|---|---|

| Control | 1.43 ± 0.11 | 110.3 ± 5.2 |

| 5'-NTII (1 µM) | 4.21 ± 0.45 | 106.7 ± 8.1 |

Data derived from Chakrabarti et al., 1993. nih.gov

| Treatment Group | Dissociation Constant (Kd) (nM) | Maximal Binding Capacity (Bmax) (fmol/mg protein) |

|---|---|---|

| Control | 4.52 ± 0.41 | 112.5 ± 7.3 |

| 5'-NTII (1 µM) | 4.81 ± 0.55 | 109.8 ± 9.2 |

Data derived from Chakrabarti et al., 1993. nih.gov

Pharmacological Characterization of Naltrindole Isothiocyanate Hydrochloride in Preclinical Research Models

Modulation of Opioid Reward and Reinforcement Pathways

The mesocorticolimbic dopamine (B1211576) system is a critical neural circuit in mediating the rewarding and reinforcing effects of drugs of abuse. Research has focused on understanding how naltrindole (B39905) isothiocyanate hydrochloride can influence the self-administration of opioids and psychostimulants, providing insights into its potential as a therapeutic agent for substance use disorders.

Effects on Heroin Self-Administration

Preclinical studies in rat models have demonstrated that naltrindole-5'-isothiocyanate (5'-NTII) can significantly attenuate the reinforcing effects of heroin. Intracerebroventricular (i.c.v.) administration of 5'-NTII produced a dose-dependent downward and rightward shift in the heroin self-administration dose-effect curve. A 10 nmol dose of 5'-NTII decreased the maximum effect of heroin self-administration by 33%, while a higher dose of 40 nmol resulted in a more pronounced 90% decrease in the maximum effect. nih.gov This suggests that blockade of delta-opioid receptors by 5'-NTII reduces the rewarding efficacy of heroin. The effects of 5'-NTII were long-lasting, with heroin self-administration returning to baseline levels over 7 to 17 days, depending on the dose administered. nih.gov

| 5'-NTII Dose (i.c.v.) | Effect on Heroin Self-Administration Dose-Effect Curve | Decrease in Maximum Effect | Duration of Effect |

|---|---|---|---|

| 10 nmol | Downward shift | 33% | ~7 days |

| 40 nmol | Downward and rightward shift | 90% | ~17 days |

Influence on Cocaine Self-Administration and Rewarding Effects

The influence of naltrindole isothiocyanate hydrochloride on the reinforcing properties of cocaine appears to be more modest compared to its effects on heroin. Intracerebroventricular administration of 40 nmol of 5'-NTII in rats was found to decrease the self-administration of a low dose of cocaine (0.17 mg/infusion) by 40%, but it had no effect on responding for higher doses (0.33 or 0.67 mg/infusion). nih.gov Further investigation into the site-specific effects of 5'-NTII has revealed a more complex modulation of cocaine's rewarding effects.

Site-Specific Modulation within Mesocorticolimbic System

The mesocorticolimbic system, which includes the nucleus accumbens (NAcc), ventral tegmental area (VTA), and amygdala, plays a pivotal role in reward and reinforcement. Research involving microinjections of 5'-NTII directly into these brain regions has demonstrated that the compound's effect on cocaine self-administration is highly site-specific.

When 5 nmol of 5'-NTII was microinjected into the NAcc of rats self-administering cocaine under a progressive ratio schedule of reinforcement, it significantly decreased cocaine self-administration. In contrast, administration of the same dose into the VTA led to a significant increase in cocaine-maintained responding. No significant effect was observed when 5'-NTII was administered into the amygdala. These findings highlight the differential roles of delta-opioid receptors in distinct nodes of the mesocorticolimbic circuit in modulating the reinforcing effects of cocaine.

| Microinjection Site (5 nmol 5'-NTII) | Effect on Cocaine Self-Administration (Progressive Ratio) |

|---|---|

| Nucleus Accumbens (NAcc) | Significant Decrease |

| Ventral Tegmental Area (VTA) | Significant Increase |

| Amygdala | No Effect |

Impact on Opioid Tolerance and Dependence Development

Chronic opioid use leads to the development of tolerance, requiring higher doses to achieve the same analgesic effect, and physical dependence, characterized by withdrawal symptoms upon cessation of the drug. Research has explored the potential of this compound to mitigate these neuroadaptations.

Attenuation of Morphine Tolerance

Studies in rats have shown that co-treatment with naltrindole can significantly attenuate the development of tolerance to the antinociceptive effects of morphine. nih.gov When rats were chronically treated with morphine, they developed tolerance, as evidenced by a reduced analgesic response to a challenge dose of morphine. However, in animals that were co-treated with naltrindole, the development of this tolerance was significantly diminished. This suggests that delta-opioid receptor activity is involved in the neurobiological mechanisms underlying morphine tolerance.

| Treatment Group | Effect on Morphine Antinociceptive Tolerance |

|---|---|

| Chronic Morphine | Development of Tolerance |

| Chronic Morphine + Naltrindole | Significant Attenuation of Tolerance |

Reduction of Oxycodone Addiction

In mouse models of oxycodone addiction, naltrindole has been shown to attenuate the rewarding and reinstatement behaviors associated with the drug. nih.gov In the conditioned place preference test, a paradigm used to assess the rewarding effects of drugs, pretreatment with naltrindole reduced the preference for the environment paired with oxycodone. nih.gov This indicates that naltrindole can diminish the rewarding properties of oxycodone, which may contribute to a reduction in its addictive potential.

| Experimental Paradigm | Effect of Naltrindole on Oxycodone-Induced Behavior |

|---|---|

| Conditioned Place Preference | Attenuation of rewarding effects |

| Reinstatement Behavior | Attenuation of reinstatement |

Role in Antinociceptive Modulation

This compound, an irreversible and selective delta-opioid receptor antagonist, plays a significant role in the modulation of pain perception, primarily through its interaction with delta-opioid receptor subtypes. Its pharmacological profile in preclinical models has been instrumental in elucidating the complexities of the delta-opioid system in antinociception.

Antagonism of Delta Agonist-Induced Antinociception

A key characteristic of naltrindole isothiocyanate is its ability to differentially antagonize the antinociceptive (pain-relieving) effects of various delta-opioid receptor agonists. This differential action has provided compelling evidence for the existence of delta-opioid receptor subtypes, often referred to as delta-1 (δ₁) and delta-2 (δ₂).

In preclinical studies involving mice, naltrindole 5'-isothiocyanate demonstrated a potent and selective in vivo antagonism. Research has shown that it can cause a significant, 52-fold increase in the dose of the delta agonist [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET) required to produce an antinociceptive effect. nih.gov In stark contrast, it did not affect the antinociceptive potency of another delta agonist, [D-Pen2,D-Pen5]enkephalin (DPDPE). nih.gov This selective antagonism strongly suggests that DSLET and DPDPE produce their pain-relieving effects by acting on different subtypes of the delta-opioid receptor, and that naltrindole 5'-isothiocyanate is selective for the subtype activated by DSLET.

The table below summarizes the differential antagonistic effects of Naltrindole 5'-Isothiocyanate on delta-opioid agonists in mice.

| Delta Agonist | Effect of Naltrindole 5'-Isothiocyanate Pretreatment | Implied Receptor Subtype Selectivity |

| [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET) | 52-fold increase in ED50 for antinociception. nih.gov | High affinity for the receptor subtype targeted by Naltrindole 5'-Isothiocyanate (putative δ₂) |

| [D-Pen2,D-Pen5]enkephalin (DPDPE) | No increase in ED50 for antinociception. nih.gov | Low to no affinity for the receptor subtype targeted by Naltrindole 5'-Isothiocyanate (putative δ₁) |

Differential Sensitivity in Antinociceptive versus Other Behavioral Effects

The central administration of naltrindole has been shown to produce distinct effects on different physiological and behavioral parameters, highlighting a differential sensitivity of the systems it modulates. While its primary role is the antagonism of delta-opioid-mediated antinociception, it also influences other central nervous system activities, such as convulsive thresholds and cardiovascular function, though these effects may be mediated through different mechanisms or receptor populations.

For instance, studies in rats have explored the interaction between naltrindole and cocaine. In these models, naltrindole administered directly into the central nervous system dose-dependently lowered the lethal dose of cocaine. researchgate.net This potentiation of cocaine's lethal effects is believed to occur through a central mechanism of action that may involve alterations in cardiovascular function. researchgate.net This demonstrates a centrally mediated effect distinct from its classical role in pain modulation.

Central Nervous System Effects Beyond Analgesia and Reward

The functional role of this compound extends beyond its influence on pain and reward pathways, impacting other critical central nervous system functions, including seizure activity, appetite, and processes related to neurodegenerative diseases.

Effects on Convulsive Activity

Preclinical research indicates that naltrindole can modulate the threshold for seizures. In studies with rats, the administration of naltrindole was found to decrease the dose of cocaine required to produce seizures. researchgate.net This effect was observed regardless of whether naltrindole was administered systemically or directly into the central nervous system, suggesting that delta-opioid receptor antagonism can influence neuronal excitability and lower the threshold for convulsive events. researchgate.net

Modulation of Feeding and Appetite Regulation

The endogenous opioid system is known to be involved in regulating food intake; however, the specific role of the delta-opioid receptor is complex. While general opioid antagonists like naltrexone (B1662487) consistently decrease the intake of palatable food, the effects of specific delta antagonists are more nuanced. karger.com

Some research indicates that delta-opioid antagonists can suppress food and water intake. nih.gov However, other studies have found that naltrindole did not alter feeding induced by the orexigenic neuropeptide Y (NPY), suggesting that mu- and kappa-opioid receptors are more critical in mediating NPY's effects on appetite. karger.com In models of diet-induced obesity, delta-2 (δ₂) opioid antagonists have been associated with weight loss in animals on a high-fat diet, pointing to a potential role for specific delta receptor subtypes in the regulation of body weight under certain dietary conditions. researchgate.net

Potential in Alzheimer's Disease Models

Emerging research has identified the delta-opioid receptor as a potential therapeutic target in Alzheimer's disease. In mouse models overexpressing amyloid precursor protein (APP) and presenilin, key proteins in Alzheimer's pathology, antagonism of the delta-opioid receptor with naltrindole has shown promising results. karger.com

Treatment with naltrindole was found to substantially reverse several pathological hallmarks of the disease, including:

Memory deficits karger.com

Reactive glia formation karger.com

Amyloid-beta (Aβ) production karger.com

Activity of BACE1 and γ-secretase, enzymes crucial for Aβ generation karger.com

Interestingly, while delta-opioid receptor knockdown in an Alzheimer's mouse model led to a reduction in Aβ40 accumulation in the hippocampus, it did not affect the more toxic Aβ42 isoform. karger.com These findings suggest that the antagonism of delta-opioid receptors could be a viable strategy for mitigating some of the core pathologies associated with Alzheimer's disease.

Modulation of Temporomandibular Joint Pain Mechanisms

While direct preclinical research on this compound for temporomandibular joint (TMJ) pain is not available in the current body of scientific literature, an examination of its constituent chemical moieties—isothiocyanate and naltrindole—provides a basis for understanding its potential pharmacological impact on TMJ pain mechanisms. The isothiocyanate group is recognized for its anti-inflammatory properties, while naltrindole is a well-established antagonist of the delta-opioid receptor, implicating it in the modulation of pain signaling pathways.

Isothiocyanates, a class of compounds found in cruciferous vegetables, have demonstrated anti-inflammatory and antinociceptive effects in various preclinical pain models. nih.govbohrium.com Research into a semisynthetic isothiocyanate derivative from Moringa oleifera, for instance, has shown significant efficacy in a rat model of inflammatory hypernociception in the TMJ. nih.gov This suggests that the isothiocyanate component of this compound could potentially exert therapeutic effects by mitigating inflammatory processes that are often implicated in TMJ disorders. nih.gov The anti-inflammatory action of isothiocyanates is believed to be mediated through the inhibition of pro-inflammatory signaling pathways. bohrium.com

The naltrindole component, as a selective delta-opioid receptor antagonist, would theoretically interact with the endogenous opioid system, which plays a role in modulating pain in the TMJ. frontiersin.org Opioid receptors are distributed in the central and peripheral nervous systems, and their activation typically leads to analgesia. frontiersin.org By blocking delta-opioid receptors, naltrindole could be utilized as a pharmacological tool to investigate the specific role of this receptor subtype in TMJ pain. While delta-opioid receptor agonists are being explored for pain treatment, an antagonist like naltrindole could help elucidate the baseline activity and contribution of the delta-opioid system in pathological TMJ pain states. nih.govfrontiersin.org

A preclinical study on a benzylisothiocyanate semisynthetic derivative from Moringa oleifera in a rat model of formalin-induced TMJ inflammatory hypernociception provides the most relevant available data for understanding the potential effects of the isothiocyanate moiety. The findings from this study are summarized in the table below.

| Preclinical Model | Compound Administered | Key Findings in TMJ Pain Modulation |

| Formalin-induced inflammatory hypernociception in rats | 4-[(2′,3′,4′-O-triacetyl-α-L-rhamnosyloxy) N-benzyl] hydrazine (B178648) carbothioamide (a semisynthetic isothiocyanate derivative) | Reduced nociceptive behavior |

| Demonstrated anti-inflammatory effects |

It is important to underscore that the above findings are for a different isothiocyanate-containing compound and not this compound itself. Therefore, dedicated preclinical studies are necessary to characterize the specific effects and mechanisms of action of this compound in the context of TMJ pain. Such research would need to elucidate how the combined properties of a delta-opioid receptor antagonist and an isothiocyanate modulate the complex interplay of inflammatory and nociceptive pathways in the temporomandibular joint.

Investigation of Non Opioid Receptor Targets and Mechanisms for Naltrindole and Its Analogs

Immunosuppressive Properties Independent of Classical Opioid Receptors

Naltrindole (B39905) has demonstrated notable immunosuppressive capabilities that are not mediated by the well-known opioid receptors (mu, delta, or kappa). This was conclusively shown in studies using lymphocytes from mice genetically engineered to lack these receptors. nih.gov

Research investigating the allogeneic mixed lymphocyte reaction (MLR), a key in vitro model for transplant rejection, found that naltrindole and related compounds like 7-benzylidene-7-dehydronaltrexone and naltriben (B52518) inhibited lymphocyte proliferation with comparable potency in cells from both normal wild-type mice and mice lacking the delta-opioid receptor. nih.govresearchgate.net Further reinforcing this opioid-receptor-independent mechanism, these compounds also effectively suppressed the proliferation of spleen cells from triple knockout mice, which lack all three major opioid receptors (mu, delta, and kappa). nih.govresearchgate.net

Conversely, other opioid antagonists, such as the general antagonist naltrexone (B1662487) and a highly delta-selective but structurally different antagonist, did not show immunosuppressive activity in the MLR assay. nih.govresearchgate.net This suggests that the immunosuppressive effect is specific to the chemical structure of naltrindole and its close analogs, acting via an as-yet-unidentified molecular target. nih.gov These findings indicate that the recognized ability of naltrindole to inhibit graft rejection is mediated by a novel, non-opioid pathway. nih.govresearchgate.net

Antiproliferative and Apoptotic Effects in Neoplastic Cells (e.g., Glioma, Multiple Myeloma)

Beyond its immunomodulatory effects, naltrindole exhibits significant antiproliferative and apoptosis-inducing (apoptotic) activities in various cancer cell lines. These anticancer effects have been particularly noted in glioma and multiple myeloma cells, operating through mechanisms distinct from opioid receptor antagonism. nih.govnih.gov

In brain glioma cells, naltrindole has been shown to inhibit cell proliferation and promote programmed cell death, or apoptosis, in a manner dependent on both dose and duration of exposure. nih.gov The compound effectively halts the cell cycle progression of glioma cells, arresting them in the G0/G1 phase, which prevents them from dividing and ultimately leads to apoptosis. nih.gov

The apoptotic effect of naltrindole in brain glioma cells involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov Treatment with naltrindole leads to a disruption of the mitochondrial membrane potential. This event triggers the translocation of the pro-apoptotic protein Bax to the mitochondrial membrane, which in turn promotes the release of cytochrome c into the cell's cytoplasm. nih.gov The released cytochrome c then activates a cascade of enzymes, specifically caspase-9 and caspase-3, which execute the final stages of apoptosis. nih.gov

Furthermore, naltrindole influences the Protein Kinase C (PKC) signaling pathway, which is known to play a significant role in the regulation of cell proliferation and differentiation. nih.govimrpress.com Studies have demonstrated that naltrindole reduces the expression levels of both PKC and its activated, phosphorylated form (p-PKC) in glioma cells, contributing to the inhibition of tumor cell proliferation. nih.gov

Table 1: Mechanistic Actions of Naltrindole in Glioma Cells

| Cellular Process | Effect of Naltrindole | Involved Molecules | Pathway |

| Cell Cycle | Arrest in G0/G1 phase | - | Cell Proliferation |

| Apoptosis | Induction of programmed cell death | Bax, Cytochrome c, Caspase-9, Caspase-3 | Mitochondrial Pathway |

| Signaling | Inhibition | Protein Kinase C (PKC), p-PKC | Protein Kinase C Pathway |

Naltrindole has been found to inhibit the proliferation of human multiple myeloma (MM) cells. nih.govnih.gov In studies using the U266 MM cell line, naltrindole demonstrated a concentration-dependent and time-dependent inhibition of cell growth, with a maximal effect observed after 72 hours. nih.gov The half-maximal effective concentration (EC50) for this antiproliferative activity was determined to be 16 μM. nih.govnih.gov

Crucially, this inhibitory effect appears to be independent of opioid receptor action, as it was not blocked by a 10-fold molar excess of naltrexone, a nonselective opioid antagonist. nih.govnih.gov In vivo studies using a mouse xenograft model further confirmed these findings, showing that naltrindole treatment significantly reduced the volume of tumors derived from human MM cells. nih.gov

The non-opioid mediated effects of naltrindole in cancer cells have led to investigations into its alternative binding sites. In human multiple myeloma cells, radiolabeled [3H]naltrindole showed saturable, low-affinity binding. nih.govnih.gov However, the pharmacological characteristics of this binding site were substantially different from those of the classical mu, delta, or kappa opioid receptors. nih.govnih.gov Further evidence for a distinct target is the fact that messenger RNA (mRNA) for opioid receptors was not detected in these myeloma cells. nih.gov

The apparent dissociation constant (KD) for naltrindole binding to these sites on intact myeloma cells was 20 μM, with a maximal binding capacity (Bmax) of 1.8 nmol/mg of protein. aacrjournals.org Interestingly, cellular fractionation studies revealed that a significant portion (up to 75%) of this binding activity was lost when assayed in isolated cell membrane preparations compared to whole cells, suggesting the binding site may not be localized to the cell membrane, unlike typical opioid receptors. nih.gov The precise identity of this non-opioid binding target remains to be discovered. nih.govresearchgate.net

Table 2: Binding Characteristics of [3H]Naltrindole in U266 Multiple Myeloma Cells

| Parameter | Value | Note |

| Binding Affinity (KD) | 20 μM | Low affinity compared to classical opioid receptors |

| Binding Capacity (Bmax) | 1.8 nmol/mg protein | Exceptionally high binding capacity |

| Cellular Location | Not primarily membrane-bound | Binding reduced by 75% in membrane fractions |

| Opioid Receptor Involvement | None detected | Opioid receptor mRNA not found in cells |

Elucidation of Underlying Non-Opioid Signaling Pathways

Research into the molecular mechanisms behind naltrindole's non-opioid effects has identified its impact on key intracellular signaling pathways that regulate cell survival and proliferation. In multiple myeloma cells, treatment with naltrindole led to a significant decrease in the active, phosphorylated forms of extracellular signal-regulated kinase (ERK) and Akt, two critical kinases in pro-survival pathways. nih.govnih.gov

The inhibition of the Akt/Protein Kinase B (PKB) survival pathway by naltrindole has also been observed in small cell lung cancer (SCLC) cells. nih.gov In these cells, naltrindole treatment reduced the constitutive phosphorylation of Akt/PKB and its downstream targets, ultimately inducing apoptosis. nih.gov This evidence points to naltrindole acting as an inhibitor of the Akt/PKB signaling pathway, a pathway often overactive in cancer cells. nih.gov As mentioned previously, naltrindole also inhibits the Protein Kinase C (PKC) pathway in glioma cells. nih.gov Together, these findings indicate that naltrindole's antiproliferative and apoptotic effects are mediated, at least in part, by its ability to disrupt crucial non-opioid signaling cascades like the ERK/MAPK, Akt/PKB, and PKC pathways.

Advanced Research Applications and Pharmacological Tools Derived from Naltrindole Isothiocyanate Hydrochloride

Utilization in Probing Delta Opioid Receptor Subtype Function In Vivo

Naltrindole (B39905) isothiocyanate has been instrumental in elucidating the distinct functions of delta-opioid receptor subtypes (δ1 and δ2) in living organisms. By irreversibly blocking delta-opioid receptors, researchers can observe the prolonged effects of this blockade on various physiological responses, thereby inferring the roles of these receptor subtypes.

One key area of investigation has been the role of delta-opioid receptors in reinforcement processes and addiction. For instance, studies have examined the effects of naltrindole-5'-isothiocyanate (5'-NTII) on heroin self-administration in rats. The irreversible antagonism of δ2-opioid receptors by 5'-NTII was found to attenuate the reinforcing effects of heroin without significantly affecting its antinociceptive properties. nih.gov This suggests a specific role for δ2-opioid receptors in the rewarding aspects of heroin use. The long-lasting effects of 5'-NTII allowed for the observation of a gradual return to baseline heroin self-administration over several days, providing strong evidence for the involvement of these receptors in opioid dependence. nih.gov

Furthermore, the selectivity of isothiocyanate derivatives of naltrindole for delta receptor subtypes has been demonstrated in vivo. The 5'-isothiocyanate derivative, in particular, has shown potent and selective antagonism, causing a significant increase in the dose of the δ2-selective agonist [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET) required to produce an antinociceptive effect, while having no impact on the effect of the δ1-selective agonist [D-Pen2,D-Pen5]enkephalin (DPDPE). nih.gov These findings provide compelling in vivo evidence for the existence and distinct pharmacological profiles of delta-opioid receptor subtypes. nih.gov

Table 1: Effect of Naltrindole-5'-isothiocyanate (5'-NTII) on Heroin Self-Administration

| 5'-NTII Dose (nmol, i.c.v.) | Shift in Heroin Self-Administration Dose-Effect Curve | Decrease in Maximum Heroin Self-Administration | Duration of Effect |

|---|---|---|---|

| 10 | ~0.5 log units to the right | 33% | ~7 days |

Application in Studies of Receptor Reserve

The concept of "receptor reserve" or "spare receptors" posits that a maximal biological response can be achieved even when only a fraction of the total receptor population is occupied by an agonist. Irreversible antagonists like naltrindole isothiocyanate are invaluable tools for studying this phenomenon. By selectively and irreversibly inactivating a proportion of the delta-opioid receptor population, researchers can quantify the receptor reserve for various delta-opioid agonists.

When a certain percentage of receptors are irreversibly blocked by naltrindole isothiocyanate, the dose-response curve of an agonist is shifted to the right. The magnitude of this shift provides an estimate of the receptor reserve. If a large proportion of receptors must be inactivated before a decrease in the maximal response is observed, it indicates a large receptor reserve for that particular agonist and signaling pathway.

This methodology has been crucial in characterizing the efficacy of different delta-opioid agonists and understanding the relationship between receptor occupancy and functional response. These studies are fundamental to the development of new therapeutic agents, as they help to predict the in vivo potency and potential for tolerance development of novel compounds.

Use in Investigating Receptor G-Protein Coupling and Signaling

Delta-opioid receptors belong to the G-protein-coupled receptor (GPCR) superfamily. nih.gov Upon activation by an agonist, they couple to intracellular G-proteins, initiating a cascade of signaling events that produce a physiological response. nih.govelifesciences.org Naltrindole isothiocyanate has been utilized to investigate the intricacies of this coupling and signaling process.

Furthermore, naltrindole isothiocyanate can be used to differentiate between G-protein-dependent and independent signaling pathways. While the primary signaling mechanism of opioid receptors is through G-protein activation, evidence suggests the existence of other signaling pathways, such as those involving β-arrestin. nih.gov By using naltrindole isothiocyanate to silence the G-protein-mediated pathway, researchers can isolate and study these alternative signaling mechanisms, providing a more complete picture of delta-opioid receptor function.

Development of Novel Ligands for Specific Pharmacological Questions

The chemical scaffold of naltrindole, and by extension naltrindole isothiocyanate, has served as a valuable template for the design and synthesis of novel ligands with specific pharmacological properties. The understanding of the structure-activity relationships of naltrindole and its derivatives has spurred the development of new compounds aimed at answering specific questions about delta-opioid receptor pharmacology. nih.gov

The discovery of naltrindole as a selective delta-opioid receptor antagonist stimulated the design of new agonists. nih.govresearchgate.net For example, the "message-address" concept, which posits that a ligand has a "message" component responsible for efficacy and an "address" component for receptor selectivity, was applied to the naltrindole structure to develop novel delta-opioid agonists. nih.gov This has led to the synthesis of compounds with improved potency, selectivity, and blood-brain barrier permeability. nih.gov

Moreover, the core structure of naltrindole has been modified to create ligands that are not only irreversible antagonists but also inverse agonists. nih.gov While a neutral antagonist simply blocks the receptor, and an irreversible antagonist does so permanently, an inverse agonist can reduce the basal or constitutive activity of a receptor. nih.gov The development of such tools from the naltrindole scaffold provides researchers with a more diverse pharmacological toolbox to probe the complex biology of the delta-opioid receptor system. nih.gov These novel ligands are crucial for investigating the physiological relevance of constitutive receptor activity and for developing potential therapeutics that can modulate this activity. nih.govmdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| [D-Pen2,D-Pen5]enkephalin (DPDPE) |

| [D-Ser2,D-Leu5]enkephalin-Thr6 (DSLET) |

| 5'-NTII |

| Heroin |

| Naltrindole |

| Naltrindole isothiocyanate hydrochloride |

Future Research Directions and Unanswered Questions

Further Characterization of Delta Opioid Receptor Subtypes and Molecular Mechanisms

The existence of subtypes of the delta opioid receptor has been a subject of extensive research, and naltrindole (B39905) isothiocyanate has been instrumental in providing evidence for this heterogeneity. nih.gov Specifically, the 5'-isothiocyanate derivative of naltrindole, often abbreviated as 5'-NTII, has demonstrated a pronounced selectivity for the putative delta-2 (δ₂) opioid receptor subtype. nih.gov

Future research is poised to delve deeper into the molecular mechanisms that differentiate these subtypes. The irreversible nature of naltrindole isothiocyanate's binding allows for the permanent labeling and isolation of δ₂ receptors, facilitating more detailed biochemical and structural analyses. Unanswered questions in this area include the precise molecular determinants of naltrindole isothiocyanate's selectivity for the δ₂ subtype over the delta-1 (δ₁) subtype. Identifying the specific amino acid residues within the δ₂ receptor that form a covalent bond with the isothiocyanate group is a key area for future studies.

Moreover, the downstream signaling pathways preferentially activated or inhibited by the different δ-opioid receptor subtypes remain to be fully elucidated. By selectively and irreversibly blocking the δ₂ subtype, naltrindole isothiocyanate can be used to isolate and study the signaling cascades associated with δ₁ receptor activation. This could involve investigating the differential coupling of receptor subtypes to various G-proteins, their regulation of adenylyl cyclase activity, and their influence on ion channel function.

Table 1: Selectivity of Naltrindole Isothiocyanate Derivatives

| Compound | Target Receptor Subtype | Key Findings | Reference |

| Naltrindole 5'-isothiocyanate (5'-NTII) | Delta-2 (δ₂) Opioid Receptor | Exhibits high potency and selectivity as an irreversible antagonist. nih.gov | nih.gov |

| Naltrindole 4'-isothiocyanate | Delta Opioid Receptors | Shows delta-selectivity but with different potency compared to the 5'-isomer. nih.gov | nih.gov |

| Naltrindole 6'-isothiocyanate | Delta Opioid Receptors | Demonstrates delta-selectivity with varying in vitro and in vivo profiles. nih.gov | nih.gov |

| Naltrindole 7'-isothiocyanate | Delta Opioid Receptors | Displays delta-selectivity, contributing to the understanding of structure-activity relationships. nih.gov | nih.gov |

Comprehensive Investigation of Non-Opioid Receptor Mediated Actions

Emerging evidence suggests that the biological effects of naltrindole and its derivatives may not be exclusively mediated by opioid receptors. Studies have revealed that naltrindole possesses immunosuppressive properties that are independent of the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govresearchgate.net This has been demonstrated in experiments using lymphocytes from mice lacking these opioid receptors, where naltrindole's inhibitory effects on cell proliferation persisted. nih.gov

A crucial future research direction is the identification and characterization of the non-opioid molecular target(s) of naltrindole isothiocyanate. Pinpointing these alternative binding sites is essential for a complete understanding of its pharmacological profile and for interpreting data from studies where it is used as a selective δ-opioid receptor antagonist. The potential for off-target effects needs to be thoroughly investigated to ensure the accurate attribution of observed biological responses to δ-opioid receptor blockade.

Furthermore, research has indicated that naltrindole can inhibit the growth of certain cancer cells, such as multiple myeloma, through a mechanism that does not appear to involve opioid receptors. researchgate.netncats.io Future studies should explore whether naltrindole isothiocyanate shares these anti-proliferative properties and investigate the underlying molecular pathways. Elucidating these non-opioid actions could potentially open up new therapeutic avenues for this class of compounds.

Elucidation of Detailed Structure-Activity Relationships for Irreversible Binding and Inverse Agonism

The irreversible antagonism of naltrindole isothiocyanate is attributed to the covalent bond formed between the electrophilic isothiocyanate group (-N=C=S) and a nucleophilic residue within the delta opioid receptor. acs.org The position of this reactive group on the naltrindole scaffold is critical for its activity. Studies comparing different regioisomers have shown that the 5'-position on the indole (B1671886) ring provides the optimal geometry for potent and selective irreversible binding to the δ₂ receptor subtype. nih.gov

Future research should focus on elucidating the precise structural basis for this interaction. High-resolution crystal structures of the delta opioid receptor covalently bound to naltrindole isothiocyanate would provide invaluable insights into the binding pocket and the specific amino acid residues involved in the covalent linkage. nih.gov This information would be instrumental in the rational design of new, even more selective and potent irreversible antagonists for studying δ-opioid receptor function.

Another area for future exploration is the concept of inverse agonism at the delta opioid receptor. While naltrindole is primarily characterized as a neutral antagonist, some G-protein coupled receptors (GPCRs), including the δ-opioid receptor, can exhibit a basal level of constitutive activity in the absence of an agonist. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response, thereby reducing the receptor's basal activity. While some novel, non-naltrindole-based compounds have been developed as δ-opioid receptor inverse agonists, it remains an open question whether modifications to the naltrindole isothiocyanate structure could confer inverse agonist properties. nih.gov Investigating this possibility could lead to the development of novel pharmacological tools and potentially new therapeutic agents.

Exploration of Novel Therapeutic Avenues Based on Preclinical Findings

The unique pharmacological properties of naltrindole isothiocyanate hydrochloride have led to its use in preclinical studies that suggest potential novel therapeutic applications. One of the most promising areas is in the treatment of substance use disorders. A significant preclinical study demonstrated that the irreversible δ₂-opioid receptor antagonist, naltrindole-5'-isothiocyanate (5'-NTII), can attenuate the reinforcing effects of heroin in a self-administration animal model. nih.gov Notably, this effect was achieved at doses that did not interfere with the antinociceptive (pain-relieving) effects of heroin. nih.gov This dissociation of effects suggests that long-acting δ₂-opioid antagonists could be beneficial in treating heroin dependence without compromising opioid-based pain management. nih.gov

Another potential therapeutic avenue is in the management of side effects associated with prescription opioids. For instance, there is evidence to suggest that δ-opioid receptor antagonists like naltrindole can reduce oxycodone-induced constipation, a common and often debilitating side effect of opioid therapy. researchgate.net

The development of long-acting, irreversible antagonists such as naltrindole isothiocyanate could also be advantageous in the context of chronic diseases. For example, some research has implicated δ-opioid receptor activation in the pathology of Alzheimer's disease, and it has been suggested that long-lasting antagonists could have therapeutic potential. nih.gov

Future research should build upon these preclinical findings. This includes conducting more extensive studies in various animal models of addiction and other neurological disorders. The long-term effects and safety profile of chronic administration of irreversible antagonists like naltrindole isothiocyanate will also need to be thoroughly evaluated before any potential clinical applications can be considered.

Q & A

How can researchers determine appropriate dosages of naltrindole isothiocyanate hydrochloride for different animal models in neuropharmacological studies?

Basic Question

Methodological Answer:

Dosage conversion between species should follow the Km coefficient method , which accounts for differences in body surface area and metabolic rates. For example, a mouse dose of 20 mg/kg translates to a rat dose of 10 mg/kg using the formula:

Refer to species-specific Km coefficients (mouse: 3, rat: 6, dog: 20) and validate via pilot studies to adjust for pharmacokinetic variability .

What are the optimal storage conditions and solvent systems for maintaining this compound stability?

Basic Question

Methodological Answer:

Store lyophilized powder at -20°C for up to 3 years or 4°C for 2 years . For dissolved solutions, use 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin (3 mg/mL solubility at 25°C) and store at -80°C for 6 months or -20°C for 1 month . Avoid freeze-thaw cycles and validate stability via HPLC before large-scale experiments .

How should researchers address contradictory behavioral outcomes (e.g., reduced vs. increased cocaine self-administration) observed with microinjections in different brain regions?

Advanced Question

Methodological Answer:

Contradictory effects in the nucleus accumbens (NAcc) versus ventral tegmental area (VTA) suggest region-specific δ-opioid receptor (DOR) modulation . To resolve this:

- Perform cannula placement verification using histology.

- Conduct dose-response curves for 5′-NTII in each region.

- Use receptor occupancy assays to confirm target engagement.

- Compare results with systemic administration to isolate local vs. global effects .

What experimental strategies ensure reliable solution preparation for in vivo studies, given solubility limitations?

Basic Question

Methodological Answer:

Prepare stock solutions in 2-hydroxypropyl-β-cyclodextrin (45% w/v) at 3 mg/mL, filtered through a 0.22 µm membrane. For lower concentrations (<1 mM), dilute in artificial cerebrospinal fluid (aCSF) and validate pH (7.4 ± 0.2) and osmolality (290–310 mOsm/kg). Include vehicle controls to exclude solvent-induced artifacts .

How can the irreversible binding of this compound to δ2-opioid receptors be validated in vitro?

Advanced Question

Methodological Answer:

Use radioligand displacement assays with [³H]naltrindole. Pre-incubate tissue slices or transfected cells with 5′-NTII (1–10 µM, 30 min), wash extensively, and measure residual receptor availability. Compare with reversible antagonists (e.g., naloxone) to confirm irreversibility via Schild plot analysis .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Question

Methodological Answer:

- Wear nitrile gloves, lab coat, and eye protection .

- Avoid skin/eye contact; use fume hoods for weighing.

- For spills, neutralize with 5% sodium bicarbonate and dispose as hazardous waste.

- First aid for ingestion: Do NOT induce vomiting ; rinse mouth and seek immediate medical attention .

How can administration routes (e.g., intracerebral vs. systemic) be optimized to study DOR-mediated effects on addiction pathways?

Advanced Question

Methodological Answer:

- For localized effects , use stereotaxic microinjection (0.5–1 µL/min) with post-surgical recovery monitoring.

- For systemic effects , administer intraperitoneally (IP) or intravenously (IV) with pharmacokinetic profiling (Tmax, Cmax).

- Combine with microdialysis to measure neurotransmitter release (e.g., dopamine in NAcc) .

What methodologies confirm the selectivity of this compound for δ2-opioid receptors over μ- or κ-subtypes?

Advanced Question

Methodological Answer:

- Perform competitive binding assays using HEK-293 cells expressing μ- (MOR), δ- (DOR), or κ-opioid (KOR) receptors.

- Calculate Ki values using Cheng-Prusoff equation.

- Validate in vivo via knockout models (e.g., δ2-KO mice) .

How should in vitro IC50 values be translated to in vivo doses for behavioral assays?

Basic Question

Methodological Answer:

Use allometric scaling based on body surface area:

Adjust for bioavailability (e.g., 50% for IP administration) and confirm with plasma LC-MS/MS .

How can researchers design experiments to analyze time-dependent effects of irreversible DOR antagonism?

Advanced Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.